(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
“(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine” is a chemical compound with the molecular formula C11H16N4 . It is also known as CBMPM.
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C11H16N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,6,8,12H2
. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical and Chemical Properties Analysis
This compound has a molecular weight of 165.24 g/mol. It is a liquid at room temperature .Scientific Research Applications
Novel Synthesis Methods
- Research has developed ambient-temperature synthesis techniques for related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcasing efficient condensation reactions and characterizations (Becerra, Cobo, & Castillo, 2021).
- An efficient synthesis of 1H-imidazo[1,2-b]pyrazole libraries via multicomponent reactions demonstrates the versatility of these compounds. This research also explored their antimicrobial properties, indicating potential pharmaceutical applications (Babariya & Naliapara, 2017).
Chemical Properties and Applications
- Studies have delved into the chemical properties and reactivity of imidazo[1,2-b]pyrazole derivatives. For example, the synthesis of functionalized indole-3-yl pyrazole derivatives from 3-cyanoacetylindole has been investigated for its pharmaceutical interest, indicating the scope for developing novel therapeutic agents (El‐Mekabaty, Mesbah, & Fadda, 2017).
- The design and synthesis of novel derivatives for antibacterial activities have been reported. This includes the synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1, 2-a]pyrazin-6-yl) Ethan-1-Amine Derivatives, illustrating the potential for developing new antibacterial agents (Prasad, 2021).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .
Future Directions
Mechanism of Action
Properties
IUPAC Name |
[1-(cyclobutylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQKEWGDBDHBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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